An In-depth Technical Guide to Ethyl 2-bromohexanoate: Physical and Chemical Properties
An In-depth Technical Guide to Ethyl 2-bromohexanoate: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromohexanoate is an alpha-halogenated ester, a class of organic compounds recognized for their utility as versatile intermediates in chemical synthesis. The presence of a bromine atom on the carbon adjacent to the carbonyl group significantly influences its reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-bromohexanoate, detailed experimental protocols for property determination and a representative chemical reaction, and a visualization of a key synthetic pathway.
Physical Properties
The physical characteristics of Ethyl 2-bromohexanoate are crucial for its handling, purification, and use in various experimental setups. A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅BrO₂ | [1][2] |
| Molecular Weight | 223.11 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 213-215 °C (lit.) | [4] |
| Density | 1.221 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.45 (lit.) | [4] |
Chemical Properties and Reactivity
Ethyl 2-bromohexanoate's chemical behavior is dominated by the presence of the bromine atom at the α-position to the ester carbonyl group. This structural feature makes the α-carbon electrophilic and susceptible to nucleophilic attack, rendering the compound highly reactive in substitution reactions.
Key Chemical Properties:
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Reactivity in Sₙ2 Reactions: The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of functional groups at the α-position.
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Organometallic Reactions: Ethyl 2-bromohexanoate is a suitable substrate for various organometallic reactions, such as the Barbier and Reformatsky reactions. In these reactions, an organometallic reagent is formed in situ, which then reacts with a carbonyl compound to form a new carbon-carbon bond.
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Precursor for Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including amino acids, hydroxy esters, and other functionalized molecules.
Experimental Protocols
Determination of Physical Properties
The following are generalized protocols for determining the key physical properties of liquid organic compounds like Ethyl 2-bromohexanoate.
1. Boiling Point Determination (Capillary Method)
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Apparatus: Thiele tube or similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a liquid with a high boiling point (e.g., mineral oil).
-
Procedure:
-
A small amount of Ethyl 2-bromohexanoate is placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the heating apparatus.
-
The apparatus is heated slowly.
-
The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6][7]
-
2. Density Determination (Pycnometer Method)
-
Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.
-
The pycnometer is filled with Ethyl 2-bromohexanoate, ensuring no air bubbles are trapped.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.[8][9][10][11]
-
3. Refractive Index Determination (Abbe Refractometer)
-
Apparatus: Abbe refractometer, constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of Ethyl 2-bromohexanoate are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C).
-
The light source is adjusted, and the knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the scale.[12][13][14][15]
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Chemical Synthesis: Barbier Reaction of Ethyl 2-bromohexanoate with Propionaldehyde
This protocol describes a representative Barbier reaction, a one-pot synthesis that is advantageous when dealing with ester functionalities that might react with pre-formed Grignard reagents.[16][17][18]
-
Materials: Ethyl 2-bromohexanoate, propionaldehyde, magnesium turnings, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution, diethyl ether or ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed.
-
A solution of Ethyl 2-bromohexanoate (1.0 equivalent) and propionaldehyde (1.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the solution is added to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction has started (indicated by bubbling), the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed (monitored by TLC).
-
The reaction is cooled in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, ethyl 3-hydroxy-2-methylheptanoate, is purified by column chromatography.[19]
-
Mandatory Visualization
The following diagram illustrates the workflow for the Barbier reaction of Ethyl 2-bromohexanoate with propionaldehyde.
Caption: Workflow for the Barbier reaction of Ethyl 2-bromohexanoate.
References
- 1. Ethyl 2-bromohexanoate | C8H15BrO2 | CID 79072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-bromohexanoate, (R)- | C8H15BrO2 | CID 7000059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. ETHYL 2-BROMOHEXANOATE CAS#: 6974-85-2 [m.chemicalbook.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. mt.com [mt.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 11. homesciencetools.com [homesciencetools.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. davjalandhar.com [davjalandhar.com]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 15. faculty.weber.edu [faculty.weber.edu]
- 16. Barbier reaction - Wikipedia [en.wikipedia.org]
- 17. Barbier_reaction [chemeurope.com]
- 18. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. benchchem.com [benchchem.com]
